molecular formula C24H23FN4O3S B2368256 (4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1216440-89-9

(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2368256
CAS RN: 1216440-89-9
M. Wt: 466.53
InChI Key: DTQZSTHWBFXQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the 1,2,4-benzothiadiazine-1,1-dioxide ring is influenced by many functional groups attached to the ring .

Scientific Research Applications

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) discovered derivatives of thiadiazine with promising in vitro antiviral and antitumoral activity. Subtle structural variations in the phenyl moiety of these compounds allowed tuning of their biological properties towards either antiviral or antitumoral activity. The antitumoral activity was particularly attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).

Anticancer Activities

Kamal et al. (2011) synthesized compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine, testing them for anticancer activity against various cancer cell lines. These compounds showed moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers. Notably, compounds 22 and 23 inhibited cancer cell growth partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Neuroprotective Activity

Largeron et al. (2001) reported on antioxidant 8-alkylamino-1,4-benzoxazines, which demonstrated significant neuroprotective properties. These compounds prevented the fall in ATP levels caused by hypoxia in astrocytes and were effective in protecting against lesions in the cortex or white matter of mice pups, which mimic lesions underlying cerebral palsy (Largeron et al., 2001).

Antibacterial Activities

Dabholkar and Gavande (2012) explored the synthesis of triazolo-/thiadiazolo-benzoxazines and their antibacterial activities against both Gram-positive and Gram-negative bacteria. The synthesized compounds, after undergoing a series of chemical reactions, were found to have good or moderate activities against these bacterial strains (Dabholkar & Gavande, 2012).

properties

IUPAC Name

[4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c25-19-9-11-20(12-10-19)28-13-15-29(16-14-28)24(30)18-7-5-17(6-8-18)23-26-21-3-1-2-4-22(21)33(31,32)27-23/h1-12,23,26-27H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQZSTHWBFXQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4NC5=CC=CC=C5S(=O)(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.